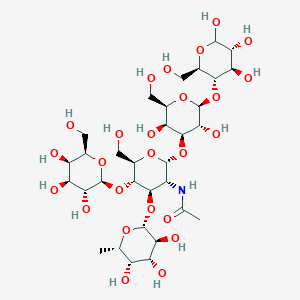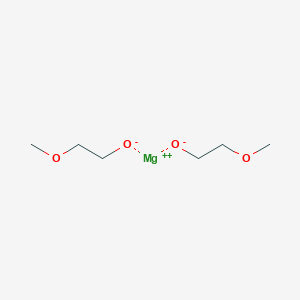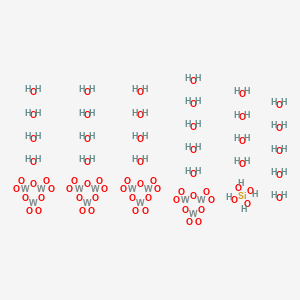![molecular formula C10H9ClF4O3S B1518527 3-[(2,2,3,3-四氟丙氧基)甲基]苯-1-磺酰氯 CAS No. 1156719-22-0](/img/structure/B1518527.png)
3-[(2,2,3,3-四氟丙氧基)甲基]苯-1-磺酰氯
描述
3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C10H9ClF4O3S and its molecular weight is 320.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
晶体工程
该化合物由于存在氟化官能团,因此在晶体工程中得到应用。这些基团充当分子结构组装的导向力,从而在材料科学中产生新功能。 该化合物能够与其他分子形成稳定的合成子,使其成为设计新型晶体材料的宝贵工具 .
生物医学应用
在生物医学领域,该化合物的氟化侧链可以被掺入分子中,以引入或增强所需的特性。 例如,它可以用于修饰药物的药代动力学,提高药物的疗效或减少副作用 .
化学合成
该化合物中的磺酰氯基团使其成为化学合成中的一种通用试剂。 它可用于将磺酸酯引入分子中,这是合成各种药物和农用化学品的关键步骤 .
色谱
由于其独特的化学结构,该化合物可以用作色谱中的固定相改性剂。 该应用在分离复杂混合物方面特别有用,在这些混合物中,传统的固定相可能无法提供足够的解析度 .
分析化学
在分析化学中,该化合物可以作为检测各种分析物的衍生化试剂。 它与不同官能团的反应性允许创建更容易被分析仪器检测到的衍生物 .
材料科学
该化合物中的四氟丙氧基基团赋予疏水性和耐化学性,使其适用于材料的表面改性。 这可以导致开发具有改进的耐用性和抗恶劣环境能力的材料 .
超分子化学
该化合物能够参与弱相互作用,例如氢键,使其成为构建超分子组装体的候选者。 这些组装体在分子机器和传感器的开发中具有潜在的应用 .
氟化学研究
属性
IUPAC Name |
3-(2,2,3,3-tetrafluoropropoxymethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF4O3S/c11-19(16,17)8-3-1-2-7(4-8)5-18-6-10(14,15)9(12)13/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUHKCPCZCQTAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)COCC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B1518448.png)


![L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(sulfomethyl)-](/img/structure/B1518454.png)





![(2Z)-3-butyl-2-[(2E,4E,6E)-7-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B1518477.png)

![2-[(3-Methyl[1,2,4]triazolo[4,3-B]pyridazin-6-YL)amino]ethanol](/img/structure/B1518481.png)

